molecular formula C20H17Cl2N3O2 B2959043 N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251694-09-3

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2959043
CAS No.: 1251694-09-3
M. Wt: 402.28
InChI Key: IVXCLEHZVPKQGS-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group, a pyrimidine ring substituted with methyl and 4-methylphenyl groups, and an ether linkage connecting the pyrimidine and acetamide moieties (compound ID 3 in ). Its molecular formula is C₂₁H₁₇ClF₃N₃O₂, with a molecular weight of 435.83 g/mol.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c1-12-3-5-14(6-4-12)20-23-13(2)9-19(25-20)27-11-18(26)24-17-8-7-15(21)10-16(17)22/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXCLEHZVPKQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate, which can be achieved through the reaction of 4-methylbenzaldehyde with appropriate reagents to form 6-methyl-2-(4-methylphenyl)pyrimidine.

    Coupling with Dichlorophenyl Group: The pyrimidinyl intermediate is then coupled with 2,4-dichloroaniline under specific conditions to form the desired compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs based on substituents, physicochemical properties, and inferred bioactivity.

Structural Analogues

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 2,4-Dichlorophenyl, 6-methylpyrimidinyl, 4-methylphenyl ether 435.83 Ether linkage; high lipophilicity due to dichlorophenyl and methylphenyl groups
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-Fluorophenyl, 4-methylpiperidinyl 424.49 Piperidinyl group enhances solubility; fluorophenyl increases metabolic stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Thioether linkage, dichlorophenyl 344.21 Thioether group; high melting point (230°C) indicates strong crystallinity
N-(4-Chloro-2-(trifluoromethyl)phenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide Trifluoromethyl, chloro-substituted phenyl 435.83 Trifluoromethyl group enhances electronegativity and stability
N-[4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)oxy)phenyl]acetamide Pyrazolyl substituent, methylpyrimidine 409.89 Bulky pyrazolyl group may hinder membrane permeability

Physicochemical and Functional Comparisons

Linkage Type: The ether linkage in the target compound (vs. However, thioether-containing analogs (e.g., ) exhibit higher melting points, suggesting stronger intermolecular interactions. Piperidinyl substituents () introduce basicity, enhancing aqueous solubility compared to the target’s lipophilic 4-methylphenyl group.

Substituent Effects: Halogenated groups: The target’s 2,4-dichlorophenyl group increases lipophilicity (logP), favoring membrane permeability but reducing solubility. In contrast, trifluoromethyl () and fluoro () substituents balance lipophilicity with electronegativity, improving target binding and metabolic stability.

Molecular Weight and Bioactivity :

  • The target compound (435.83 g/mol) falls within the typical range for drug-like molecules. Lower molecular weight analogs (e.g., 344.21 g/mol in ) may exhibit better bioavailability, while bulkier derivatives (e.g., 467.56 g/mol in ) could face challenges in absorption.

Biological Activity

N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dichlorophenyl group and a pyrimidine derivative. This unique arrangement contributes to its biological activity. The molecular formula is C17H15Cl2N5OC_{17}H_{15}Cl_2N_5O, with a molecular weight of approximately 368.23 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, it has demonstrated inhibitory effects on p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cell differentiation .
  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as HepG2 hepatocellular carcinoma cells, with an IC50 value indicating significant cytotoxicity .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase cell cycle arrest, preventing cancer cells from proliferating. This mechanism is crucial for its anticancer properties as it leads to reduced cell division and tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Cell Line/Target Reference
Kinase Inhibitionp38 MAPKVarious
Anticancer ActivityCytotoxicity (IC50 = 0.62 μM)HepG2
Cell Cycle ArrestG2/M Phase ArrestHepG2

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of this compound against HepG2 cells, revealing potent cytotoxic effects and the ability to inhibit cell migration and colony formation. The study also identified IGF1R as a key target for inhibition, suggesting a multi-target approach in its mechanism .
  • Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating inflammatory responses through p38 MAPK inhibition. This suggests potential therapeutic applications in treating inflammatory diseases .

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